molecular formula C18H17N5O2 B11149558 5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11149558
M. Wt: 335.4 g/mol
InChI Key: MDZZMYPMALIHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrazole carboxamide group

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-23-15-6-3-2-5-12(15)20-17(23)8-9-19-18(24)14-11-13(21-22-14)16-7-4-10-25-16/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,21,22)

InChI Key

MDZZMYPMALIHOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the compound's efficacy as an anti-cancer agent.

Case Studies:

  • Zheng et al. (2022) investigated pyrazole derivatives, including 5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide, and assessed their anticancer potential against various cancer cell lines such as HepG2, Jurkat, and DLD-1. The compound exhibited significant inhibition of kinase activity, suggesting its role in targeting cancer pathways .
Cell Line IC50 (µM) Notes
HepG20.19Significant inhibition observed
Jurkat0.32Effective against T-cell lymphoblasts
DLD-10.25Inhibition of proliferation noted

Anti-Inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

Research Findings:

  • A review by Dong et al. (2023) indicated that pyrazole compounds could effectively reduce inflammation in vitro by modulating cytokine release and inhibiting inflammatory mediators . The specific compound under discussion has shown promise in reducing markers such as TNF-alpha and IL-6 in cell culture studies.

Antiviral Activity

Another significant application of this compound is its antiviral properties.

Case Studies:

  • Research conducted on similar pyrazole derivatives indicated potential effectiveness against viral pathogens such as the measles virus. The mechanism involves inhibition of viral RNA-dependent RNA polymerase, which is critical for viral replication .
Virus Inhibition Concentration (nM) Mechanism
Measles Virus250Inhibition of RNA polymerase
Influenza Virus300Targeting viral replication

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into its biological activity.

Key Insights:

  • The presence of the furan and benzimidazole moieties appears to enhance the compound's binding affinity to target proteins involved in cancer progression and inflammatory responses . Modifications to these groups can lead to variations in potency and selectivity.

Mechanism of Action

The mechanism of action of 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to a range of effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of three distinct functional groups: the furan ring, the benzodiazole moiety, and the pyrazole carboxamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(Furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrazole moiety with furan and benzimidazole rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O2C_{13}H_{12}N_4O_2, and it has a molecular weight of approximately 252.26 g/mol. The presence of multiple heteroatoms in its structure contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the micromolar range against several types of cancer cells, indicating their effectiveness as anticancer agents .

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926.0

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit key inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes or other inflammatory mediators. In animal models, pyrazole derivatives have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against various bacterial strains. Studies have indicated that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for further development as antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting enzymes involved in cancer proliferation or inflammation.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting replication and transcription processes.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

A review of literature reveals several case studies where similar compounds have been tested:

  • Study on Anticancer Activity : A derivative was tested against NCI-H460 lung cancer cells, showing significant growth inhibition with an IC50 value of 0.39 µM .
  • Anti-inflammatory Assessment : In a carrageenan-induced edema model, a related pyrazole compound exhibited anti-inflammatory effects comparable to traditional NSAIDs .
  • Antimicrobial Testing : Compounds were screened against E. coli and Staphylococcus aureus, demonstrating promising antimicrobial activity at concentrations lower than standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.